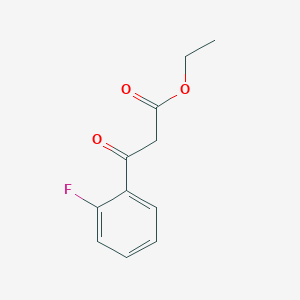

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Beschreibung

The exact mass of the compound Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 3-(2-fluorophenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-fluorophenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUNUVJSNWUWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40304594 | |

| Record name | ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1479-24-9 | |

| Record name | 1479-24-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166423 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-(2-fluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40304594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Claisen Condensation: Synthesis of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Introduction

The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of β-keto esters and related dicarbonyl compounds.[1][2] This reaction, first described by Rainer Ludwig Claisen in 1887, proceeds through the reaction of two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base.[1] The resulting β-keto esters are valuable synthetic intermediates, finding widespread application in the pharmaceutical and fine chemical industries. This guide provides a comprehensive technical overview of the Claisen condensation, with a specific focus on the synthesis of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, a key building block in medicinal chemistry.

The inclusion of a fluorine atom in pharmaceutical compounds can significantly enhance their metabolic stability and lipophilicity, making fluorinated intermediates like Ethyl 3-(2-fluorophenyl)-3-oxopropanoate highly sought after.[3] This guide will delve into the mechanistic intricacies of the Claisen condensation, provide a detailed experimental protocol for the synthesis of this target molecule, and discuss critical process parameters and potential challenges.

The Mechanism of the Claisen Condensation

The Claisen condensation is a reversible reaction that proceeds through a series of well-defined steps.[4] The overall transformation involves the condensation of two ester molecules to form a β-keto ester with the loss of an alcohol molecule.[4]

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of the α-carbon of an ester molecule by a strong base, typically a sodium alkoxide, to form a resonance-stabilized enolate ion.[1][5][6] The choice of base is critical; to avoid transesterification side reactions, the alkoxide base should correspond to the alcohol portion of the ester.[1][7][8] For the synthesis of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate from ethyl acetate and ethyl 2-fluorobenzoate, sodium ethoxide is the base of choice.

Step 2: Nucleophilic Attack

The newly formed enolate anion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of a second ester molecule.[1][6][9] In a "crossed" or "mixed" Claisen condensation, this second ester can be different from the first.[10][11] For our target molecule, the enolate of ethyl acetate attacks the carbonyl of ethyl 2-fluorobenzoate.

Step 3: Elimination of the Leaving Group

The resulting tetrahedral intermediate is unstable and collapses by eliminating the alkoxy group, which is a relatively good leaving group, to regenerate the carbonyl and form the β-keto ester.[1][6]

Step 4: Deprotonation of the β-Keto Ester

The newly formed β-keto ester is more acidic than the starting ester due to the presence of two electron-withdrawing carbonyl groups that stabilize the conjugate base through resonance. The alkoxide base present in the reaction mixture rapidly and irreversibly deprotonates the β-keto ester.[7] This final deprotonation step is the thermodynamic driving force of the reaction, shifting the overall equilibrium towards the product.[4][6][10]

Step 5: Protonation

An acidic workup is required in the final step to neutralize the enolate and any remaining base, yielding the final β-keto ester product.[1][12]

Mechanistic Diagram

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Buy Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 7. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Claisen Condensation [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. youtube.com [youtube.com]

Technical Guide: Spectroscopic Characterization of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

[1]

CAS: 1479-55-6

Formula: C

Executive Summary

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is a critical

This guide provides a comprehensive spectroscopic breakdown, distinguishing between tautomeric forms and detailing the specific spin-spin coupling effects introduced by the ortho-fluorine substituent.

Molecular Architecture & Tautomerism

Unlike simple esters, this compound exists in solution as a mixture of two distinct species: the diketo form and the cis-enol form. The equilibrium is driven by solvent polarity and stabilized by an intramolecular hydrogen bond in the enol form.[2][3]

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism that complicates the spectral analysis.

Figure 1: The keto-enol tautomerism.[1][2][3][4] In non-polar solvents (e.g., CDCl

Spectroscopic Data Analysis[5][6][7][8][9][10]

H NMR Spectroscopy (Proton)

The

Key Diagnostic Feature: The ortho-fluorine atom causes significant splitting of the aromatic protons, particularly H-6 (relative to the ring attachment), often resulting in complex multiplets rather than clean doublets.

| Position | Shift ( | Multiplicity | Assignment | Form | |

| Enol -OH | 12.65 | s (broad) | - | Enolic OH (H-bonded) | Enol |

| Ar-H (6) | 7.90 - 7.95 | td | Aromatic (Ortho to C=O) | Both | |

| Ar-H (4) | 7.50 - 7.56 | m | - | Aromatic (Para to C=O) | Both |

| Ar-H (3,5) | 7.10 - 7.25 | m | - | Aromatic (Meta/Ortho to F) | Both |

| Vinyl-H | 5.82 | s | - | =CH- (Alpha proton) | Enol |

| Ester-CH | 4.25 | q | -O-CH | Enol | |

| Ester-CH | 4.19 | q | -O-CH | Keto | |

| Keto-CH | 3.96 | d | -C(O)-CH | Keto | |

| CH | 1.32 | t | Terminal Methyl | Enol | |

| CH | 1.25 | t | Terminal Methyl | Keto |

Technical Insight: The keto methylene protons at 3.96 ppm may appear as a doublet or a broadened singlet due to long-range coupling (

C NMR Spectroscopy

The

| Carbon Type | Shift ( | Coupling Pattern | Notes | |

| C-F (C-2') | ~162.0 | Doublet ( | ~254 Hz | Diagnostic C-F bond |

| Ketone C=O | 192.5 | Doublet ( | ~3-5 Hz | Keto form carbonyl |

| Ester C=O | 167.5 | Singlet | - | Ester carbonyl |

| Enol C-OH | ~170.0 | Doublet | - | Enol carbon |

| Alpha-CH | 49.5 | Doublet ( | ~5-8 Hz | Methylene bridge |

| Ar-C (6') | ~130.5 | Doublet ( | ~3 Hz | Ortho to Carbonyl |

F NMR

-

Shift:

-109.5 to -111.0 ppm (relative to CFCl -

Multiplicity: Multiplet (typically ddd) due to coupling with neighboring aromatic protons.[1]

-

Utility: Excellent for purity checks; impurities lacking the F-group or defluorinated byproducts will not appear, while regioisomers (3-F or 4-F) will appear at significantly different shifts.[1]

Infrared (IR) Spectroscopy[1]

Experimental Synthesis & Analysis Workflow

The synthesis typically involves the reaction of 2-fluorobenzoyl chloride with diethyl malonate (or ethyl acetate equivalent) using a magnesium base, followed by decarboxylation.

Analytical Protocol Diagram

The following workflow ensures the integrity of the spectroscopic data generated.

Figure 2: Purification and validation workflow. Note that TLC spots may streak due to enol acidity.

Quality Control & Impurity Profiling

When interpreting spectra for drug development, be aware of these common impurities:

-

Diethyl Malonate: Residual starting material.[1] Look for a singlet at 3.36 ppm and quartet at 4.20 ppm.[1]

-

2-Fluorobenzoic Acid: Hydrolysis byproduct.[1] Look for a broad acidic proton >11 ppm and a shift in the aromatic region.

-

Decarboxylation Failure: Intermediate species showing complex aliphatic multiplets around 3.5-4.0 ppm.[1]

Protocol for NMR Sample Preparation

-

Solvent Choice: Use CDCl

(dried over K -

Concentration: Prepare a ~10-15 mg/mL solution. Higher concentrations favor the keto form slightly due to intermolecular aggregation.[1]

-

Acquisition: Ensure a relaxation delay (

) of at least 5 seconds to allow full relaxation of the quaternary carbons in

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 296342, Ethyl 3-(2-fluorophenyl)-3-oxopropanoate.[1] Retrieved from [Link]

-

ChemSrc. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate - CAS 1479-55-6 Properties and Spectra. Retrieved from [Link][1]

-

Google Patents. Preparation method of 3-(2-pyridineamino) ethyl propionate (Contextual reference for beta-keto ester synthesis).[1] Retrieved from

-

Organic Syntheses. General procedure for Beta-Keto Esters (Analogous Protocol). Coll. Vol. 3, p. 231.[1] Retrieved from [Link][1]

Sources

- 1. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3 | CID 296342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision C-Acylation of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Abstract & Strategic Importance

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CAS 1479-24-9) is a critical scaffold in the synthesis of fluorinated N-heterocycles, particularly fluoroquinolone antibiotics and indole-based kinase inhibitors . Functionalization of the

However, the acylation of

This protocol details a Magnesium Ethoxide [Mg(OEt)₂] mediated strategy . By leveraging the oxophilic nature of magnesium, we generate a stable, chelated magnesium enolate intermediate. This geometry blocks the oxygen sites and directs the incoming electrophile (acyl chloride) exclusively to the

Mechanistic Insight: The Chelation Control

The success of this protocol relies on the formation of a six-membered magnesium chelate. Unlike sodium or potassium enolates, which are ionic and "loose," the magnesium enolate is tightly coordinated.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the critical Magnesium Enolate Chelate which enforces C-selectivity.

Materials & Equipment

Reagents Table

| Reagent | Equiv. | Role | Grade/Notes |

| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | 1.0 | Substrate | >97% Purity, Dry |

| Magnesium Ethoxide (Mg(OEt)₂) | 1.2 | Base/Chelator | >98%, Moisture Sensitive |

| Acetyl Chloride (or R-COCl) | 1.1 | Electrophile | Distilled if yellow |

| THF (Tetrahydrofuran) | - | Solvent | Anhydrous, Inhibitor-free |

| HCl (1M or 2M) | - | Quench | Aqueous |

Equipment

-

Three-neck round-bottom flask (flame-dried).

-

Nitrogen/Argon inert gas line.

-

Pressure-equalizing addition funnel.

-

Internal temperature probe.

Detailed Experimental Protocol

Objective: Synthesis of Ethyl 2-acetyl-3-(2-fluorophenyl)-3-oxopropanoate (Representative C-acylation).

Step 1: Formation of the Magnesium Enolate[1]

-

Setup: Assemble a 250 mL three-neck flask with a stir bar, thermometer, and N₂ inlet. Flame-dry under vacuum and backfill with N₂.

-

Solvent Loading: Charge the flask with Anhydrous THF (10-15 volumes relative to substrate) .

-

Base Addition: Add Mg(OEt)₂ (1.2 equiv) in one portion. The mixture may appear as a suspension.[1][2]

-

Substrate Addition: Add Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (1.0 equiv) dropwise over 10 minutes.

-

Chelation Period: Stir the mixture at Room Temperature (20–25°C) for 1–2 hours.

-

Observation: The suspension often clears or changes color (pale yellow) as the soluble Mg-enolate forms. This confirms deprotonation and chelation.

-

Step 2: Acylation

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Electrophile Addition: Dissolve Acetyl Chloride (1.1 equiv) in a small amount of THF. Add this solution dropwise via the addition funnel over 30 minutes.

-

Critical Control: Maintain internal temperature < 5°C to prevent side reactions.

-

-

Reaction: Allow the mixture to warm naturally to Room Temperature and stir for 3–6 hours.

-

Monitoring: Check reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes) or LC-MS. The starting material spot (Rf ~0.4) should disappear, replaced by a more polar product spot (due to high enol content).

-

Step 3: Workup & Isolation

-

Quench: Cool the mixture back to 0°C. Slowly add 1M HCl until the pH reaches ~2–3.

-

Chemistry: This destroys the Mg-chelate and liberates the free tricarbonyl product.

-

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x) .[3]

-

Washing: Wash combined organics with Brine (1x), dry over anhydrous Na₂SO₄, and filter.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at < 40°C.

-

Note: Beta-diketo esters are sensitive to heat; avoid high vacuum temperatures.

-

Workup Workflow

Figure 2: Isolation workflow emphasizing the acidic quench required to break the Mg-complex.

Characterization & Expected Data

The product, Ethyl 2-acetyl-3-(2-fluorophenyl)-3-oxopropanoate , exists in equilibrium between its keto and enol forms.

-

Appearance: Pale yellow oil or low-melting solid.

-

¹H NMR (CDCl₃, 400 MHz) Expectations:

-

Enol -OH: A distinct downfield singlet between 13.0 – 17.0 ppm (characteristic of

-tricarbonyl enols involved in H-bonding). -

Aromatic Region: Multiplets at 7.1 – 7.8 ppm (4H, 2-fluorophenyl pattern).

-

Ethyl Group: Quartet (~4.2 ppm) and Triplet (~1.2 ppm).

-

Acetyl Methyl: Singlet at ~2.1 – 2.4 ppm .

-

Note: The distinct

-CH singlet (~4.6 ppm) of the starting material will be absent or shifted significantly if the keto-form is present (methine proton).

-

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ or [M+Na]⁺ corresponding to the acylated mass (MW ~252.24 g/mol ).

Expertise & Troubleshooting (The "Why" and "How")

| Issue | Probable Cause | Corrective Action |

| Low Yield / SM Recovery | Moisture in Mg(OEt)₂ | Mg(OEt)₂ hydrolyzes rapidly to Mg(OH)₂, which is inactive. Use fresh reagents or generate Mg(OEt)₂ in situ (Mg turnings + EtOH + cat. CCl₄). |

| O-Acylation Observed | Lack of Chelation | Ensure the "Chelation Period" (Step 1.5) is respected. The solution must clear before adding the acid chloride. |

| Decarboxylation | Workup too acidic/hot | The product is a |

| Gel Formation | Mg Salts precipitating | During quench, Mg salts can gel. Use a slightly larger volume of dilute HCl or add a tartrate buffer if emulsion persists. |

References

-

General Mg(OEt)₂ Protocol: Rathke, M. W.; Cowan, P. J. "Procedures for the C-Acylation of Beta-Keto Esters." J. Org. Chem.1985 , 50, 2622. Link

- Application to Fluoro-Intermediates: Labadie, S. S.; Teng, E.

-

Mechanism of Chelation: Clay, R. J. et al. "Magnesium-Mediated C-Acylation of Beta-Keto Esters." Synthesis1993 , 290. Link

-

Substrate Data: PubChem Compound Summary for Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (CID 296342). Link

-

Analogous Acylation: "Synthesis of ethyl 3,3-diethoxypropanoate." Organic Syntheses, Coll.[6] Vol. 7, p.323 (1990). (Demonstrates general beta-dicarbonyl handling). Link

Disclaimer: This protocol involves the use of hazardous chemicals (acid chlorides, flammable solvents). All work must be performed in a fume hood with appropriate PPE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. JP3520806B2 - Method for producing β-ketoester - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. vanderbilt.edu [vanderbilt.edu]

- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

For correspondence:

Introduction: The Versatility of a Fluorinated Building Block

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in a vast array of pharmaceuticals, agrochemicals, and functional materials, owing to their diverse pharmacological activities and tunable physicochemical properties. Among the myriad of starting materials available to the synthetic chemist, β-ketoesters stand out as exceptionally versatile precursors. This application note focuses on a particularly valuable, fluorinated building block: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate .

The presence of the 2-fluorophenyl moiety imparts unique electronic properties and conformational constraints, which can significantly influence the biological activity and metabolic stability of the resulting heterocyclic scaffolds. This guide provides detailed, field-proven protocols for the synthesis of a range of medicinally relevant heterocyclic cores, including pyrazoles, isoxazoles, quinolines, and dihydropyrimidinones, all originating from this singular, high-value precursor. Each protocol is presented with an in-depth rationale for the chosen conditions, potential challenges, and expected outcomes, reflecting a commitment to scientific integrity and reproducibility.

Synthesis of 5-(2-Fluorophenyl)-1H-pyrazol-3(2H)-one: A Knorr Pyrazole Synthesis Approach

The Knorr pyrazole synthesis is a classic and highly efficient method for the construction of the pyrazole ring system from a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] This reaction proceeds via the condensation of the hydrazine with the ketone functionality of the β-ketoester to form a hydrazone intermediate, which then undergoes intramolecular cyclization.

Underlying Mechanism and Rationale

The reaction is typically catalyzed by a small amount of acid, which facilitates the initial condensation and the subsequent dehydration steps.[1] The regioselectivity of the initial nucleophilic attack by the hydrazine on the β-ketoester is a key consideration. In the case of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, the ketone carbonyl is more electrophilic than the ester carbonyl, directing the initial attack of the hydrazine to form the desired pyrazolone tautomer. The use of ethanol as a solvent is advantageous due to its ability to dissolve both the reactants and the hydrazine salt, while also being relatively easy to remove during workup.

Reaction Scheme: Knorr Pyrazole Synthesis

Caption: Knorr synthesis of a pyrazole derivative.

Detailed Experimental Protocol

Materials:

-

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Glacial acetic acid (catalytic amount, ~0.1 eq)

-

Ethanol (solvent)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (1.0 eq) and ethanol (10 mL per mmol of substrate).

-

Stir the solution at room temperature until the β-ketoester is fully dissolved.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution, followed by the catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the ethanol.[4]

-

Add deionized water (20 mL) to the residue, which may result in the precipitation of the product.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[4]

-

Combine the organic layers and wash with brine solution (20 mL).[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 5-(2-fluorophenyl)-1H-pyrazol-3(2H)-one.

Data Summary

| Parameter | Value |

| Reactants | Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, Hydrazine Hydrate |

| Catalyst | Glacial Acetic Acid |

| Solvent | Ethanol |

| Reaction Temperature | ~80°C (Reflux) |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Synthesis of 5-(2-Fluorophenyl)isoxazol-3-ol: A Condensation-Cyclization Approach

The synthesis of isoxazoles from β-ketoesters can be achieved through a condensation reaction with hydroxylamine. This method provides a straightforward route to 3-hydroxyisoxazole derivatives, which are valuable scaffolds in medicinal chemistry.

Mechanistic Insights

The reaction commences with the formation of an oxime intermediate through the condensation of hydroxylamine with the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks the ester carbonyl, leading to the formation of the isoxazole ring after the elimination of ethanol. The use of a base, such as sodium acetate, is often employed to neutralize the hydrochloride salt of hydroxylamine and to facilitate the reaction.

Workflow: Isoxazole Synthesis

Caption: General workflow for isoxazole synthesis.

Detailed Experimental Protocol

Materials:

-

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (1.0 eq)

-

Hydroxylamine hydrochloride (1.5 eq)

-

Sodium acetate (1.5 eq)

-

Ethanol (solvent)

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve Ethyl 3-(2-fluorophenyl)-3-oxopropanoate (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium acetate (1.5 eq) in ethanol (15 mL per mmol of substrate).

-

Stir the mixture at room temperature for 30 minutes.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction's progress using TLC.

-

After the reaction is complete, allow the mixture to cool to ambient temperature.

-

Remove the ethanol under reduced pressure.

-

To the resulting residue, add deionized water (25 mL) and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic extracts, wash with brine (25 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 5-(2-fluorophenyl)isoxazol-3-ol.

Data Summary

| Parameter | Value |

| Reactants | Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, Hydroxylamine HCl |

| Base | Sodium Acetate |

| Solvent | Ethanol |

| Reaction Temperature | ~80°C (Reflux) |

| Reaction Time | 4-6 hours |

| Typical Yield | 70-85% |

Synthesis of 2-(2-Fluorophenyl)-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester: A Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline derivatives from anilines and β-ketoesters.[5][6] In this application, we adapt this reaction to synthesize a substituted quinoline, although a variation using an ortho-aminoaryl ketone is more direct. For the purpose of this guide, we will outline a conceptual pathway based on the reaction of 2-aminoacetophenone with our β-ketoester.

Rationale and Mechanistic Pathway

The Gould-Jacobs reaction typically involves the initial reaction of an aniline with an ethoxymethylenemalonate derivative. A related cyclization, the Friedländer annulation, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene ketone. Here, we propose a Friedländer-type condensation. The reaction is catalyzed by either acid or base. The base facilitates the formation of an enolate from the β-ketoester, which then attacks the carbonyl of the o-aminoaryl ketone. Subsequent cyclization and dehydration lead to the quinoline ring system.

Reaction Scheme: Quinoline Synthesis

Sources

Troubleshooting & Optimization

Work-up procedure for Ethyl 3-(2-fluorophenyl)-3-oxopropanoate synthesis

Product Code: E-2F-BZA (Analogous Internal Reference)

CAS: 33166-79-9 / 1479-24-9

Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is a critical

The Core Challenge:

Unlike simple aliphatic

This guide replaces standard textbook procedures with a field-proven "Crash & Recovery" protocol designed to maximize yield and minimize decarboxylation.

The "Crash & Recovery" Work-up Protocol

Applicability: This protocol is optimized for the Magnesium Chloride / Potassium Ethyl Malonate (Wierenga) route, which is the industry standard for this substrate due to its scalability compared to Claisen condensations.

Phase A: The Quench (Breaking the Chelate)

Context: At the end of the reaction, your flask contains a magnesium chelate of the product. It often appears as a thick, off-white slurry or a solidified gel. Do not attempt to filter this.

Step 1: Temperature Control Cool the reaction mixture to 0–5°C . The hydrolysis of the Mg-complex is exothermic; uncontrolled heat here will cause ester hydrolysis or decarboxylation to 2'-fluoroacetophenone.

Step 2: The Acid Strike Prepare a 12% (approx. 3N) HCl solution .

-

Volume Calculation: Use 2.5 molar equivalents of HCl relative to the magnesium used.

-

Addition: Add the HCl dropwise over 30–45 minutes.

-

Endpoint: The thick slurry must dissolve completely into a biphasic liquid system. If solids persist, check pH. The aqueous layer must be pH < 2 to ensure the enolate is fully protonated.

Phase B: Extraction & Phase Separation

Step 3: Solvent Choice Do not use Dichloromethane (DCM) initially if you can avoid it. Use Ethyl Acetate (EtOAc) .[1][2]

-

Reasoning: EtOAc partitions the polar enol form better than DCM and prevents emulsion formation common with magnesium salts.

Step 4: The Wash Sequence (Critical for Purity)

-

Separate Layers: Keep the organic layer.

-

Acid Wash: Wash organics once with 1N HCl (removes residual TEA/Pyridine).

-

Bicarbonate Wash: Wash carefully with saturated

.-

Warning: This releases

. Vent frequently. This step removes unreacted malonate half-esters.

-

-

Brine Wash: Saturated NaCl to remove water.

Step 5: Drying & Concentration

Dry over anhydrous

Visual Workflow: The Logic of Isolation

The following diagram illustrates the critical decision points during the work-up to prevent common failure modes like "oiling out" or decarboxylation.

Caption: Figure 1. Optimized work-up flow for Magnesium-mediated

Troubleshooting & FAQs

Q1: The NMR shows a "double" set of peaks. Is my product impure?

Diagnosis: Likely False Alarm (Tautomerism) .

Explanation:

-

Keto Form: Doublet at ~4.0 ppm (

). -

Enol Form: Singlet at ~5.6 ppm (

) and a broad singlet at ~12.5 ppm ( -

The Fluorine Effect: The 2-fluoro substituent stabilizes the enol form via intramolecular H-bonding and inductive effects. You may see up to 15–30% enol content in

. -

Validation: Run the NMR in DMSO-

. The polar solvent disrupts the internal H-bond, shifting the equilibrium almost entirely to the Keto form, simplifying the spectrum.

Q2: My yield is low (< 50%). Where did it go?

Diagnosis: Decarboxylation or Aqueous Retention . Troubleshooting Table:

| Symptom | Probable Cause | Corrective Action |

| Smell of Ketone | Decarboxylation | The quench was too hot or the acid too concentrated. Keep T < 10°C. |

| Product in Aq. Layer | pH too high | The enolate pKa is ~9.8. If the aqueous layer is pH > 8, the product stays in water. Acidify to pH 2. |

| Emulsion | Magnesium Salts | Filter the biphasic mixture through a Celite pad before separation to break the emulsion. |

Q3: Can I distill this product?

Recommendation: Yes, but with caution.

-

Boiling Point: ~116–118°C at 0.5–1.0 mmHg (High Vacuum).

-

Warning: Do not attempt distillation at atmospheric pressure; the compound will decompose (decarboxylate) before boiling.

-

Alternative: If the crude purity is >90%, use it directly in the next step. If purification is essential, flash chromatography (Hexane/EtOAc 9:1) is safer than heat.

Analytical Specifications

When validating your isolated material, reference these expected values.

| Parameter | Specification | Notes |

| Appearance | Pale yellow oil | Darkens upon oxidation/storage. Store under |

| Characteristic active methylene. | ||

| Enol content varies by solvent. | ||

| Diagnostic for ortho-substitution. |

References

-

Wierenga, W., & Skulnick, H. I. (1979). "General, efficient, one-step synthesis of

-keto esters." The Journal of Organic Chemistry, 44(2), 310–311. Link- Core citation for the MgCl2/TEA synthesis method.

- Clay, R. J., et al. (1983). "Synthesis of beta-keto esters from acid chlorides and ethyl hydrogen malonate." Synthesis, 1983(04), 290-292.

-

Taber, D. F., et al. (2005).[4] "TiCl4-Mediated Reaction of Esters with Benzoyl Chloride." The Journal of Organic Chemistry, 70(7), 2851-2854. Link

- Discusses alternative Lewis-acid mediated acylation str

-

PubChem Compound Summary. (2024). "Ethyl 3-(2-fluorophenyl)-3-oxopropanoate."[5][6] National Library of Medicine. Link

- Source for physical property d

Sources

- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. cores.research.asu.edu [cores.research.asu.edu]

- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 5. 1479-24-9|Ethyl 3-(2-fluorophenyl)-3-oxo-propionate|BLD Pharm [bldpharm.com]

- 6. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3 | CID 296342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Recrystallization of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate via recrystallization. Our goal is to provide not only a validated protocol but also the underlying scientific principles and troubleshooting methodologies to empower you to overcome common challenges in your laboratory work.

Compound Profile & Recrystallization Fundamentals

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is a β-keto ester, a class of compounds that are crucial building blocks in organic synthesis, particularly for pharmaceuticals.[1][2] Achieving high purity is paramount for subsequent reaction steps and ensuring the integrity of final products. Recrystallization is a powerful purification technique based on the principle that the solubility of most solids increases with temperature.[3] By dissolving the impure compound in a minimal amount of a suitable hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.[4][5]

| Property | Value | Source |

| IUPAC Name | ethyl 3-(2-fluorophenyl)-3-oxopropanoate | PubChem[6] |

| Synonyms | Ethyl (2-fluorobenzoyl)acetate | PubChem[6] |

| Molecular Formula | C₁₁H₁₁FO₃ | PubChem[6] |

| Molecular Weight | 210.20 g/mol | PubChem[6] |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Inferred from analogs[7][8][9] |

Experimental Protocol: A Validated Approach

The low melting point characteristic of many β-keto esters makes them susceptible to "oiling out."[10] Therefore, a mixed-solvent system is often the most effective strategy. This protocol utilizes an ethyl acetate/hexane system, which provides a high degree of control over the solution's polarity and saturation point.

Step-by-Step Methodology

-

Dissolution: Place the crude Ethyl 3-(2-fluorophenyl)-3-oxopropanoate in an appropriately sized Erlenmeyer flask. Add the minimum volume of warm ethyl acetate required to fully dissolve the compound with gentle swirling. The goal is to create a saturated or near-saturated solution.

-

Hot Filtration (If Necessary): If any insoluble impurities are visible in the hot solution, they must be removed. Perform a hot gravity filtration by passing the solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[4][11]

-

Inducing Crystallization: While the ethyl acetate solution is still warm, slowly add hexane dropwise with continuous swirling. Hexane acts as an "anti-solvent," reducing the compound's solubility. Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is now supersaturated.

-

Re-homogenization: Gently warm the flask until the turbidity just disappears, creating a clear, saturated solution at an elevated temperature.

-

Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is critical for the formation of large, pure crystals. Do not rush this step by placing it directly in an ice bath.

-

Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.

-

Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities. Using a cold solvent is crucial to avoid redissolving the product.[12][13]

-

Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for final air drying or drying in a vacuum oven at a low temperature.

Recrystallization Workflow Diagram

Caption: Standard workflow for the mixed-solvent recrystallization of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Problem: My compound has "oiled out," forming liquid droplets instead of solid crystals. What do I do?

-

Possible Cause: This is the most frequent issue for low-melting-point compounds. Oiling out occurs when the melting point of the solute is below the temperature of the solution, causing it to separate as a liquid phase rather than a solid crystal lattice.[10][14][15] This often happens when the solution is cooled too quickly or is too concentrated. Impurities can also suppress the melting point, exacerbating the problem. The oily droplets are undesirable as they tend to trap impurities.[16][17]

-

Solution:

-

Re-dissolve and Dilute: Warm the mixture to re-dissolve the oil. Add a small amount (10-20% more) of the primary solvent (ethyl acetate) to lower the solution's saturation point.

-

Ensure Extremely Slow Cooling: Repeat the process of adding the anti-solvent (hexane) and re-warming. Then, ensure the cooling is as slow as possible. You can insulate the flask by placing it on a cork ring or wooden block and covering it with an inverted beaker to create a pocket of insulating air.[14]

-

Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.[11]

-

Add a Seed Crystal: If you have a small amount of pure, solid material from a previous successful attempt, add a single tiny crystal to the cooled, supersaturated solution. This provides a template for other molecules to build upon.[11]

-

Problem: No crystals are forming, even after the solution has cooled to room temperature.

-

Possible Cause 1: Too much solvent was used. If the solution is not sufficiently saturated, the compound will remain dissolved even at lower temperatures.[12][13][14]

-

Solution 1: Gently heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again slowly.[14]

-

Possible Cause 2: The solution is supersaturated. Sometimes, crystal formation requires an initial energy barrier to be overcome.

-

Solution 2: Induce crystallization using the methods described above: scratching the flask with a glass rod or adding a seed crystal.[11]

Problem: My final product yield is very low.

-

Possible Cause 1: Too much solvent was used during the initial dissolution step, leaving a significant amount of product in the mother liquor after cooling.[13]

-

Possible Cause 2: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used, causing a portion of the purified product to re-dissolve.[12]

-

Possible Cause 3: Premature crystallization occurred during a hot filtration step, resulting in product loss on the filter paper.

-

Solution: For future attempts, be meticulous about using the absolute minimum amount of hot solvent for dissolution. Always use ice-cold solvent for washing and apply it sparingly. If performing hot filtration, ensure all glassware is pre-heated.

Problem: The final crystals are colored or appear discolored.

-

Possible Cause: The discoloration is due to soluble impurities that were not fully removed during the single recrystallization process. The chosen solvent system may be equally effective at dissolving both the compound and the impurity.

-

Solution:

-

Repeat the Recrystallization: A second recrystallization will often yield a much purer, colorless product.

-

Activated Charcoal: If the impurity is a colored organic molecule, you can add a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. This requires a subsequent hot filtration step to remove the charcoal.

-

Troubleshooting Flowchart

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q1: How do I perform a preliminary test to choose the right solvent? A good recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[18] To test this, place a few milligrams of your crude solid in a test tube and add a few drops of the candidate solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve, heat the tube. If it dissolves when hot but then crystallizes upon cooling, you have found a potentially suitable solvent.

Q2: What is the scientific principle behind using a seed crystal? Crystal formation (nucleation) can have a significant kinetic barrier. A supersaturated solution can remain in a metastable liquid state because the initial formation of a crystal nucleus is energetically unfavorable. A seed crystal bypasses this barrier by providing a pre-existing, stable crystal lattice onto which other molecules can readily deposit, initiating rapid crystallization.[11]

Q3: Why is slow cooling so important for purity? Crystal formation is an equilibrium process where molecules of the correct geometry are incorporated into the growing lattice. Slow cooling allows this process to happen selectively, giving impurity molecules time to re-dissolve into the solvent. Rapid cooling can crash the compound out of solution, trapping impurities within the crystal lattice and leading to a less pure final product.[5]

Q4: How can I assess the purity of my final product? The most common method is melting point analysis. A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify any remaining impurities.[19]

References

- Recrystallization and Melting Point Analysis. (2022). YouTube.

- Recrystallization, filtration and melting point.University of Toronto.

- Recrystalliz

- Ethyl 3-(3-amino-2-fluorophenyl)

- Ethyl 3-(4-fluorophenyl)

- Recrystallization Background.University of California, Irvine.

- Recrystallization Process Questions. (2017). Chemistry Stack Exchange.

- Troubleshooting Crystalliz

- Solvents for Recrystalliz

- Ethyl 3-(4-fluorophenyl)

- Ethyl 3-(2-fluorophenyl)-3-oxopropanoate.

- Asymmetric transfer hydrogenation of aryl ketoesters. (2014). The Royal Society of Chemistry.

- Oiling Out in Crystalliz

- Recrystalliz

- Oiling out in recrystalliz

- Effect of Oiling-Out during Crystallization on Purification. (2019). Journal of Chemical Engineering of Japan.

- Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.

- Problems with Recrystallis

- Ethyl 3-(4-fluorophenyl)

- Recrystallization Common Problems.

Sources

- 1. Buy Ethyl 3-(3-amino-2-fluorophenyl)-3-oxopropanoate [smolecule.com]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3 | CID 296342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate CAS#: 1999-00-4 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate | 1999-00-4 [chemicalbook.com]

- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. reddit.com [reddit.com]

- 16. mt.com [mt.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. rsc.org [rsc.org]

Validation & Comparative

Assessing the Biological Impact of the Fluorine Substituent: A Rational Design Guide

Introduction: Beyond "Magic Dust"

In modern drug discovery, fluorine is often colloquially referred to as "medicinal chemistry’s magic dust." However, treating it as a random screening tool ignores the precise electronic and steric causality that drives its success. Approximately 20-25% of marketed drugs contain at least one fluorine atom. This is not coincidence; it is the result of exploiting the C–F bond’s unique position at the intersection of extreme electronegativity (3.98) and small steric bulk (1.47 Å). [1][2]

This guide provides a structured approach to assessing the biological impact of fluorine substitution, moving from physicochemical fundamentals to validated experimental protocols for assessing metabolic and conformational changes.

Physicochemical Modulation: The Fluorine vs. Hydrogen Paradigm[2]

When assessing a fluorine scan, one must first establish the baseline comparison. Fluorine is most often used to replace Hydrogen (H) to block metabolism or Hydroxyl (OH) as a bioisostere.[3]

Table 1: Comparative Physicochemical Properties

Data synthesized from Bondi radii and Pauling Electronegativity scales.

| Property | Hydrogen (H) | Fluorine (F) | Methyl (-CH₃) | Hydroxyl (-OH) | Impact Analysis |

| Van der Waals Radius (Å) | 1.20 | 1.47 | 2.00 | 1.52 | F is the closest steric mimic to H, causing minimal steric clash in binding pockets compared to -CH₃. |

| Electronegativity (Pauling) | 2.1 | 3.98 | 2.5 (C) | 3.44 (O) | F induces strong dipoles, lowering the pKa of neighboring amines (reducing basicity) and increasing membrane permeability. |

| Bond Length (C-X) (Å) | 1.09 | 1.35 | 1.54 | 1.43 | The C-F bond is shorter and stronger (approx. 116 kcal/mol) than C-H, rendering it chemically inert to oxidation. |

| Lipophilicity ( | Ref | +0.25 (Ar-F) | +0.50 | -1.0 to -1.5 | "Polar Hydrophobicity": F increases lipophilicity compared to H on aromatics, but can decrease it on alkyl chains due to the C-F dipole. |

Metabolic Stability: Blocking the "Soft Spot"

The most common application of fluorine is the blockade of Cytochrome P450 (CYP450) oxidative sites. CYP enzymes typically attack electron-rich C-H bonds (e.g., benzylic, allylic, or para-positions on aromatic rings).

Mechanism: The C-F bond energy (approx. 485 kJ/mol) exceeds the C-H bond energy (approx. 413 kJ/mol). Furthermore, the electronegativity of fluorine deactivates the aromatic ring towards the initial radical cation formation often required for CYP oxidation.

Experimental Protocol A: Microsomal Stability Assay

Objective: Quantify the shift in Intrinsic Clearance (

Reagents:

-

Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

-

Quench Solution: Acetonitrile (ACN) with Internal Standard (IS).[4]

Workflow:

-

Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike test compound (F-analog vs. H-parent) to 1 µM. Incubate at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.[5]

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold ACN (stops enzymatic activity).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent depletion.[4]

Calculation:

Visualization: Metabolic Stability Workflow

The following diagram outlines the logical flow of the Microsomal Stability Assay.

Figure 1: Step-by-step workflow for assessing metabolic stability in liver microsomes.

Conformational Control: The Gauche Effect

Beyond metabolism, fluorine acts as a "conformational lock." In 1,2-disubstituted ethanes (

The Mechanism: This is driven by the

Application: Use this to pre-organize a drug molecule into its bioactive conformation, reducing the entropic penalty of binding.

Experimental Protocol B: Matched Molecular Pair (MMP) Analysis

Objective: Statistically validate the impact of F-substitution across a series using computational or historical data.

-

Pair Generation: Identify pairs of compounds differing only by the transformation

. -

Property Delta Calculation: For every pair, calculate:

-

Analysis:

-

If

log units: The effect is likely specific (binding interaction or conformation). -

If

: The effect is likely purely physicochemical (LogP modulation).

-

Visualization: The Fluorine Decision Tree

Use this logic to decide WHERE to place the fluorine.

Figure 2: Strategic decision tree for deploying fluorine in lead optimization.

Case Study: Ezetimibe (Zetia)

The development of Ezetimibe (Schering-Plough) illustrates the textbook application of fluorine to solve both metabolic and potency issues.

-

Challenge: Early lead compounds (SCH 48461) suffered from rapid metabolic oxidation on the pendant phenyl ring and moderate potency.

-

Solution: Introduction of fluorine at the para-position of the phenyl ring and the azetidinone scaffold.

-

Result:

-

Metabolic Blockade: The para-fluorine prevented hydroxylation, significantly extending

.[7] -

Potency: The fluorine on the azetidinone ring prevented hydrolysis of the lactam while maintaining hydrophobic interactions.

-

Table 2: Biological Impact Data (Representative MMP)

| Parameter | Non-Fluorinated Analog (H) | Fluorinated Analog (F) | Biological Impact |

| Metabolic Stability ( | 15 min (Microsomal) | > 60 min (Microsomal) | 4x Improvement: Blockade of oxidative soft spot. |

| Lipophilicity (LogD 7.4) | 2.1 | 2.4 | +0.3 shift: Improved membrane permeability without solubility crash. |

| pKa (Neighboring Amine) | 9.5 | 8.2 | -1.3 units: Reduced basicity decreases lysosomal trapping and improves oral absorption. |

References

-

Purser, S., et al. (2008). Fluorine in drug design.[2][3][8][9][10][11] Chemical Society Reviews. Available at: [Link]

-

Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Available at: [Link]

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. info.mercell.com [info.mercell.com]

- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 6. Gauche effect - Wikipedia [en.wikipedia.org]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. apolloscientific.co.uk [apolloscientific.co.uk]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Characterization of byproducts in Ethyl 3-(2-fluorophenyl)-3-oxopropanoate synthesis

<_ A Comparative Guide to the Characterization of Byproducts in the Synthesis of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Abstract

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical agents. The purity of this β-keto ester is paramount, as the presence of byproducts can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of synthetic routes and an in-depth characterization of the common byproducts encountered during its synthesis. We will delve into the mechanistic origins of these impurities and present robust analytical methodologies for their identification and quantification, equipping researchers and drug development professionals with the necessary tools to optimize their synthetic processes.

Introduction: The Synthetic Challenge

The synthesis of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate most commonly proceeds via a Claisen condensation reaction.[1][2] This reaction involves the base-mediated condensation of an ester with another carbonyl compound to form a β-keto ester or a β-diketone. In the context of our target molecule, this typically involves the reaction of 2'-fluoroacetophenone with a suitable carboxyethylating agent, such as diethyl carbonate.

While seemingly straightforward, this synthesis is often complicated by the formation of various byproducts. The reactive nature of the starting materials and intermediates, coupled with the reaction conditions, can lead to a spectrum of impurities that are often structurally similar to the desired product, posing significant purification challenges. Understanding the genesis of these byproducts is the first and most critical step toward mitigating their formation.

Comparative Analysis of Synthetic Methodologies

The choice of base and solvent system in a Claisen condensation is critical and directly influences the byproduct profile. Here, we compare two common approaches:

| Method | Base | Solvent | Typical Yield (%) | Key Byproduct Profile | Advantages | Disadvantages |

| Method A: Sodium Hydride | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 65-75 | High levels of self-condensation and unreacted starting material. | Readily available and effective for enolate formation. | Moisture-sensitive, requires inert atmosphere; can lead to more aggressive side reactions. |

| Method B: Sodium Ethoxide | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 70-85 | Lower levels of self-condensation, but potential for transesterification byproducts. | Less hazardous than NaH; the alkoxide corresponds to the ester group, minimizing transesterification with the product. | Equilibrium-driven reaction may require removal of the ethanol byproduct to drive to completion. |

Experimental Insight: While sodium hydride is a powerful base for deprotonating the α-carbon of 2'-fluoroacetophenone, its high reactivity can also promote undesirable side reactions. Sodium ethoxide, being the conjugate base of the ester's alcohol component, provides a more controlled reaction environment, often leading to a cleaner product profile.

Mechanistic Overview of Synthesis

The core reaction mechanism involves the formation of an enolate from 2'-fluoroacetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.

Caption: Formation of the self-condensation byproduct of 2'-fluoroacetophenone.

-

Analytical Characterization:

-

HPLC: Typically appears as a less polar peak compared to the desired product.

-

LC-MS: Provides the molecular weight of the condensed and potentially dehydrated product.

-

¹H NMR: Will show complex aromatic signals and potentially vinylic protons if dehydration has occurred.

-

Ethyl 2-fluorobenzoate

This byproduct can form through a competing reaction pathway, particularly if strong, non-nucleophilic bases are used or if the reaction temperature is not well-controlled.

-

Formation Mechanism: While less common in a well-optimized Claisen condensation, its formation could be rationalized through side reactions involving the diethyl carbonate.

-

Analytical Characterization:

-

GC-MS: Will have a characteristic fragmentation pattern, including the loss of the ethoxy group.

-

¹H NMR: Shows a triplet for the ethyl ester methyl group and a quartet for the methylene group, along with aromatic signals.

-

Decarboxylated Product: 2'-Fluoroacetophenone

While the desired product is a β-keto ester, it can be susceptible to hydrolysis and subsequent decarboxylation, especially during acidic workup or purification. [3][4][5]

-

Formation Mechanism: The β-keto ester can be hydrolyzed to the corresponding β-keto acid, which is thermally unstable and readily loses carbon dioxide to yield 2'-fluoroacetophenone. [3]

Caption: Decarboxylation pathway of the β-keto ester product.

-

Analytical Characterization: This byproduct is identical to the starting material and will have the same analytical signatures. Its presence necessitates careful control of purification conditions.

Analytical Methodologies for Purity Assessment

A multi-technique approach is essential for the comprehensive characterization of the product and its byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile compounds like Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. [6][7][8] Experimental Protocol: HPLC-UV Analysis

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, starting with 40% acetonitrile and ramping to 90% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Data Interpretation: The chromatogram will show peaks for the main product and any byproducts. The relative peak areas can be used to estimate the purity. Retention times will be consistent for known standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is invaluable for identifying volatile byproducts and unreacted starting materials. [9][10][11] Experimental Protocol: GC-MS Analysis

-

Column: A non-polar column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Injector Temperature: 250°C.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.

-

Sample Preparation: Dilute the sample in a suitable solvent like ethyl acetate.

Data Interpretation: The mass spectrum of each peak can be compared to library data for identification. The fragmentation patterns provide structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for both identification and quantification (qNMR). [9][12] Experimental Protocol: ¹H and ¹³C NMR

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice.

-

Spectrometer: A 400 MHz or higher field instrument is recommended for good resolution.

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts and coupling constants of all protons.

-

¹³C NMR: A proton-decoupled carbon spectrum will show a single peak for each unique carbon atom.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated solvent.

Data Interpretation: The chemical shifts, integration values (for ¹H), and coupling patterns provide a detailed map of the molecule's structure. By comparing the spectra of the reaction mixture to those of the pure product and suspected byproducts, their presence and relative amounts can be determined.

Strategies for Byproduct Minimization

-

Control of Stoichiometry: Use a slight excess of diethyl carbonate to favor the desired reaction over self-condensation.

-

Temperature Control: Maintain a consistent and optimal reaction temperature to prevent unwanted side reactions.

-

Choice of Base: As discussed, using a base like sodium ethoxide can lead to a cleaner reaction profile. [13]* Inert Atmosphere: When using reactive bases like sodium hydride, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent quenching of the base.

-

Controlled Workup: Avoid prolonged exposure to strong acids or high temperatures during the workup and purification to minimize decarboxylation.

Conclusion

The synthesis of Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, while based on the classic Claisen condensation, requires careful optimization to minimize the formation of byproducts. A comprehensive understanding of the potential impurities and their formation mechanisms is essential for developing robust and reproducible synthetic protocols. By employing a combination of HPLC, GC-MS, and NMR spectroscopy, researchers can effectively identify and quantify these byproducts, enabling the targeted refinement of reaction conditions to achieve high purity of this critical pharmaceutical intermediate.

References

- Reactivity in Chemistry. Substitution at Carboxyloids. CX7b. Enolates: Decarboxylation.

-

Trifluoroacetic Acid-Mediated Oxidative Self-Condensation of Acetophenones in the Presence of SeO2: A Serendipitous Approach for the Synthesis of FusedD[3][4]ioxolo[4,5-d]d[3][4]ioxoles - PMC. Available from:

- Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate.

- Master Organic Chemistry. Decarboxylation.

- Identification of Pharmaceutical Impurities.

- The Royal Society of Chemistry. Compound purity analysis and HPLC data.

- Wikipedia. Self-condensation.

- ResearchGate. Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol | Request PDF.

- ResearchGate. Transesterfication of β-keto esters during gas chromatography and their tautomers separation.

- Beilstein Journals. One-pot multistep mechanochemical synthesis of fluorinated pyrazolones.

- Georgia Southern Commons. The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes.

- Benchchem. A Comparative Guide to Purity Assessment of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

- Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances.

- Rajdhani College. The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb.

- Benchchem. An In-Depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate.

- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.

- Wikipedia. Claisen condensation.

- Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation.

Sources

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.